4-ethynyl-2-fluoro-5-methylpyridine

Catalog No.
S6537717
CAS No.
1824124-32-4
M.F
C8H6FN
M. Wt
135.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-ethynyl-2-fluoro-5-methylpyridine

CAS Number

1824124-32-4

Product Name

4-ethynyl-2-fluoro-5-methylpyridine

Molecular Formula

C8H6FN

Molecular Weight

135.1
  • The compound may be relatively new and not yet extensively studied.
  • Research on the compound may not yet be published or readily available in scientific databases.
  • The research may be proprietary and not publicly disclosed.
  • PubChem: A search on PubChem for "5-ethynyl-2-fluoropyridine" (which has the same core structure but the ethynyl group at a different position) yields some basic information on the compound's properties, but no citations for scientific research applications [].

Further exploration might be fruitful through:

  • Scientific literature databases: Searching databases like ScienceDirect, Scopus, or Web of Science using the compound name or relevant keywords like "ethynyl pyridine derivatives" and "applications" might uncover research articles.
  • Patent databases: Searching patent databases for patents mentioning 4-ethynyl-2-fluoro-5-methylpyridine could reveal potential industrial applications.

4-Ethynyl-2-fluoro-5-methylpyridine is a heterocyclic organic compound belonging to the pyridine family, characterized by a pyridine ring substituted with an ethynyl group at the 4-position, a fluorine atom at the 2-position, and a methyl group at the 5-position. Its molecular formula is C8H6FNC_8H_6FN, and it exhibits unique physical and chemical properties due to the presence of these substituents. The ethynyl group contributes to its reactivity, while the fluorine atom enhances its electron-withdrawing capability, influencing its behavior in various

  • Oxidation: The ethynyl group can be oxidized to form carbonyl compounds, such as aldehydes or ketones, using reagents like potassium permanganate or chromium trioxide.
  • Reduction: The pyridine ring can be reduced to form piperidine derivatives under specific conditions, often using hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols, allowing for the synthesis of various substituted pyridine derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 4-ethynyl-2-fluoro-5-methylpyridine typically involves several key steps:

  • Introduction of Fluorine: A common method involves starting from a suitable precursor like 2-amino-5-methylpyridine, which is treated with a fluorinating agent (e.g., sodium nitrite in hydrofluoric acid) to introduce the fluorine atom.
  • Ethynylation: Following fluorination, an ethynyl group can be introduced via a Sonogashira coupling reaction with an ethynylating agent such as ethynyltrimethylsilane in the presence of a palladium catalyst.
  • Purification: The final product is purified through techniques such as recrystallization or chromatography to obtain high purity suitable for further applications .

4-Ethynyl-2-fluoro-5-methylpyridine has potential applications in various fields:

  • Medicinal Chemistry: It may serve as a scaffold for developing new pharmaceuticals due to its unique structural features and biological activity.
  • Material Science: The compound could be utilized in synthesizing advanced materials with specific electronic or optical properties due to its conjugated structure.
  • Chemical Research: It serves as an important intermediate in organic synthesis for creating more complex molecules .

Several compounds share structural similarities with 4-ethynyl-2-fluoro-5-methylpyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Ethynyl-3-fluoro-5-methylpyridineEthynyl at position 2, fluorine at position 3Different substitution pattern affects reactivity
2-Fluoro-3-iodo-5-methylpyridineIodine instead of ethynyl at position 3Iodine's larger size impacts reactivity and stability
2-Ethynyl-5-methylpyridineLacks fluorine; only has ethynyl and methyl groupsDifferent electronic properties due to absence of F
2-Bromo-3-fluoro-6-methylpyridineBromine instead of ethynyl; different positionDifferent halogen influences reactivity

Uniqueness

4-Ethynyl-2-fluoro-5-methylpyridine stands out due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of an ethynyl group with a fluorine atom allows for unique interactions in both chemical synthesis and potential biological applications .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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